(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide

Benzothiazole Halogen substitution Structure-activity relationship

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide (CAS 865175-28-6) is a fully synthetic, single-isomer (Z)-configured benzo[d]thiazol-2(3H)-ylidene amide bearing a 6-bromo substituent, an N3-allyl group, and a 3,4,5-triethoxybenzamide side chain (molecular formula C23H25BrN2O4S; MW 505.43 g/mol). The compound exhibits a calculated logP of approximately 4.22 and a topological polar surface area (tPSA) of 75 Ų, placing it in a moderately lipophilic property space distinct from earlier-generation benzothiazole amides.

Molecular Formula C23H25BrN2O4S
Molecular Weight 505.43
CAS No. 865175-28-6
Cat. No. B2642993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide
CAS865175-28-6
Molecular FormulaC23H25BrN2O4S
Molecular Weight505.43
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
InChIInChI=1S/C23H25BrN2O4S/c1-5-11-26-17-10-9-16(24)14-20(17)31-23(26)25-22(27)15-12-18(28-6-2)21(30-8-4)19(13-15)29-7-3/h5,9-10,12-14H,1,6-8,11H2,2-4H3
InChIKeyJZOYIHNISIITQG-BZZOAKBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865175-28-6 Procurement Specification: Core Identity & Physicochemical Profile for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide


(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide (CAS 865175-28-6) is a fully synthetic, single-isomer (Z)-configured benzo[d]thiazol-2(3H)-ylidene amide bearing a 6-bromo substituent, an N3-allyl group, and a 3,4,5-triethoxybenzamide side chain (molecular formula C23H25BrN2O4S; MW 505.43 g/mol) . The compound exhibits a calculated logP of approximately 4.22 and a topological polar surface area (tPSA) of 75 Ų, placing it in a moderately lipophilic property space distinct from earlier-generation benzothiazole amides [1]. Its structural uniqueness lies in the simultaneous presence of the (Z)-ylidene linkage, the 6-Br atom, and the tri-oxygenated benzamide, a combination absent from all commercially available close analogs catalogued in the ZINC20 database [1].

Why 865175-28-6 Cannot Be Replaced by Generic Benzothiazole Amides: Structural Determinants of Selection


Generic interchange among benzothiazol-2(3H)-ylidene amides is unsupported because minor structural variations at three critical positions—the N3 substituent, the C6 aromatic substituent, and the benzamide ring oxygenation pattern—produce divergent physicochemical and target-engagement profiles across the class [1]. The 3-allyl group on 865175-28-6 introduces a reactive terminal olefin that is absent in the common 3-methyl or 3-(2-methoxyethyl) analogs, enabling covalent or metabolic processing pathways not available to saturated-chain derivatives [1]. Simultaneously, the 6-bromo atom contributes both a heavy-atom X-ray anomalous scattering handle and a distinct steric/electronic signature at the benzothiazole 6-position compared to the 6-H, 6-F, 6-Cl, or 6-methylsulfonyl variants found in neighboring CAS entries [2]. Finally, the 3,4,5-triethoxy substitution on the benzamide ring imposes a larger hydrophobic footprint and altered H-bond acceptor geometry relative to the more common 3,4,5-trimethoxy or unsubstituted benzamide congeners, directly affecting logP, solubility, and protein surface complementarity [2]. These three structural variables are independently consequential; replacing any one of them produces a different chemical entity with unvalidated biological equivalence.

Quantitative Differentiation Evidence for 865175-28-6: Head-to-Head Structural Comparison Against Closest Analogs


C6 Substituent Differentiation: 6-Bromo vs. 6-Fluoro vs. 6-Methylsulfonyl in 3,4,5-Triethoxybenzamide Series

Within the subset of (Z)-N-(3-allyl-benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide analogs, the C6 substituent is a binary differentiator. Target compound 865175-28-6 carries a 6-bromo group (MW 505.43, logP ~4.22) [1]. The direct 6-methylsulfonyl analog (CAS 865175-76-4) bears an electron-withdrawing sulfone (MW 504.62) but differs in hydrogen-bonding capacity (two additional H-bond acceptors) and polarity (predicted increase in tPSA) . The 6-fluoro analog (benchchem catalog entry) reduces both molecular weight and halogen radius (van der Waals radius: Br 1.85 Å vs. F 1.47 Å), altering the steric contour at the benzothiazole 6-position . No published head-to-head assay data exist for these three compounds in the same experiment; therefore, the differentiation is currently limited to computationally predictable physicochemical divergence.

Benzothiazole Halogen substitution Structure-activity relationship

N3 Substituent Differentiation: 3-Allyl vs. 3-(2-Methoxyethyl) in 6-Bromo Triethoxybenzamide Series

The N3 substituent on the benzothiazole ring is a key selection criterion. Target compound 865175-28-6 contains an N3-allyl group (terminal olefin), whereas the closely related CAS 865175-28-6 analog series includes (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide (benchchem/evitachem catalog) bearing a saturated ether chain at N3 . The allyl group introduces a reactive π-bond capable of thiol-ene chemistry, metabolic epoxidation, or transition-metal-catalyzed cross-coupling, none of which are accessible to the methoxyethyl analog [1]. In the broader benzothiazole amide patent literature (US20150274714A1), the 2-propenyl (allyl) group is specifically claimed as a distinct embodiment from saturated alkyl or alkyl-ether N3 substituents for anti-migration and anti-invasion activity, indicating functional divergence recognized at the patent level [1]. No quantitative cell-based comparison exists; differentiation rests on chemical reactivity and patent scope.

Allyl group Covalent probe Chemical biology

Benzamide Oxygenation Pattern: 3,4,5-Triethoxy vs. 4-Cyano vs. Butyramide Side Chain in 3-Allyl-6-Bromo Series

The benzamide side chain structure dramatically alters overall compound properties. Target 865175-28-6 incorporates a 3,4,5-triethoxybenzamide group (three ethoxy oxygen atoms, predicted logP 4.22, tPSA 75 Ų) [1]. In comparison, (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide (benchchem catalog) replaces the entire triethoxybenzamide with a simple butyramide chain, reducing molecular weight, eliminating aromatic stacking potential, and lowering logP; while (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (evitachem catalog) provides a hydrogen-bond-accepting nitrile but lacks the three oxygen atoms for metal coordination or water-bridged interactions . The triethoxy pattern creates a more extensive oxygen-rich surface that enhances water solubility relative to all-carbon aromatic amides while retaining higher lipophilicity than the butyramide [1]. Although no parallel experimental solubility measurements exist, the computed desolvation penalties (apolar 12.51 kcal/mol, polar -16.31 kcal/mol from ZINC) provide a quantitative starting point for formulation decisions [1].

Lipophilicity Solubility Benzamide SAR

Patent Corpus Differentiation: Specific Embodiment Status in Anti-Migration / Anti-Invasion Thiazole Patent Family

The target compound falls within the general Markush structure of US20150274714A1, which claims thiazole analogs for anti-migration and anti-invasion treatment of cellular proliferative diseases [1]. While the patent does not provide isolated IC50 data for 865175-28-6 specifically, it establishes a functional class for 2-ylidene thiazole amides with defined N3 and benzamide substitution patterns. The (Z)-stereochemistry and the combination of 3-allyl, 6-bromo, and 3,4,5-triethoxybenzamide fall within the claimed substitution space [1]. This patent linkage distinguishes 865175-28-6 from benzothiazole amides claimed under unrelated therapeutic patents (e.g., adenosine A2A receptor modulators, kinase inhibitors, or herbicide benzothiazoles), narrowing its potential mechanism-of-action space for users selecting compounds for phenotypic migration/invasion screening [2].

Patent landscape Cancer cell migration Intellectual property

Recommended Application Scenarios for 865175-28-6 Based on Structural Differentiation Evidence


Crystallographic Phasing of Protein-Ligand Complexes Using the 6-Bromo Anomalous Scatterer

The 6-bromo substituent provides a strong anomalous scattering signal (f'' at Cu Kα ~1.28 e⁻) for experimental phasing of protein-ligand co-crystal structures. This capability is absent in the 6-H, 6-F, and 6-methyl analogs, making 865175-28-6 the preferred choice when the benzothiazole amide scaffold is being used as a tool compound for structural biology [1]. The 3-allyl group further permits site-specific heavy-atom derivatization via bromine addition across the double bond if additional phasing power is needed [1].

Phenotypic Screening for Cell Migration and Invasion Inhibitors

Given the patent linkage to US20150274714A1 (anti-migration/anti-invasion thiazole analogs), 865175-28-6 is structurally congruent with the claimed pharmacophore for this therapeutic class [1]. Researchers conducting wound-healing scratch assays, Boyden chamber invasion assays, or 3D spheroid invasion models should prioritize this compound when building focused screening sets, as its 3-allyl/6-bromo/3,4,5-triethoxy substitution triad matches the patent-defined structural space more precisely than the 3-alkyl ether or 6-unsubstituted congeners [1].

Covalent Probe Development Exploiting the N3-Allyl Handle

The terminal olefin of the N3-allyl group enables thiol-ene click chemistry for bioconjugation, fluorescent labeling, or affinity pull-down experiments [1]. Analogs with N3-methyl, N3-ethyl, or N3-(2-methoxyethyl) groups lack this reactive handle entirely. For chemical biology workflows requiring target engagement validation via covalent modification, 865175-28-6 is the only member of its immediate analog series offering this synthetic versatility [1].

Lipophilicity-Guided CNS or Membrane-Penetrant Tool Compound Selection

With a computed logP of 4.22 and moderate tPSA (75 Ų), 865175-28-6 occupies a property space consistent with blood-brain barrier penetration or membrane accumulation, in contrast to the more polar 6-methylsulfonyl analog or the less lipophilic butyramide variant [1]. For neuroscience or intracellular target applications where passive permeability is a prerequisite, the triethoxybenzamide side chain provides a quantitative advantage in predicted membrane partitioning over mono-alkoxy or unsubstituted benzamide counterparts [1].

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.